molecular formula C7H8Cl2NPS B14608323 N-Methyl-N-phenylphosphoramidothioic dichloride CAS No. 58245-45-7

N-Methyl-N-phenylphosphoramidothioic dichloride

Cat. No.: B14608323
CAS No.: 58245-45-7
M. Wt: 240.09 g/mol
InChI Key: PRANDIUQQRMTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-phenylphosphoramidothioic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenylphosphoramidothioic dichloride typically involves the reaction of N-methyl-N-phenylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{N-Methyl-N-phenylamine} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylphosphoramidothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoramidothioic oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic oxides, while substitution reactions can produce a variety of phosphoramidothioic derivatives.

Scientific Research Applications

N-Methyl-N-phenylphosphoramidothioic dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylphosphoramidothioic dichloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical behaviors. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenylphosphoramidic dichloride
  • N-Methyl-N-phenylphosphoramidothioic oxide
  • N-Methyl-N-phenylphosphoramidothioic bromide

Uniqueness

N-Methyl-N-phenylphosphoramidothioic dichloride is unique due to the presence of both phosphorus and sulfur atoms, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.

Properties

CAS No.

58245-45-7

Molecular Formula

C7H8Cl2NPS

Molecular Weight

240.09 g/mol

IUPAC Name

N-dichlorophosphinothioyl-N-methylaniline

InChI

InChI=1S/C7H8Cl2NPS/c1-10(11(8,9)12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

PRANDIUQQRMTIS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)P(=S)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.